2-methoxy-5-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
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Overview
Description
2-methoxy-5-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Application
A study by Pişkin et al. (2020) discusses the synthesis and characterization of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups. These compounds, including similar structures to 2-methoxy-5-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide, show promise in photodynamic therapy for cancer treatment. Their properties as photosensitizers, high singlet oxygen quantum yield, and good fluorescence properties make them suitable for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
PI3K Inhibitors for Treatment of Idiopathic Pulmonary Fibrosis
Norman (2014) evaluated applications claiming the use of phosphatidylinositol 3-kinase inhibitors, closely related to the structure of interest, for treating idiopathic pulmonary fibrosis. These inhibitors include benzenesulfonamide derivatives and show potential therapeutic utility in the treatment of this condition (Norman, 2014).
Photosensitizing Abilities for Photocatalytic Applications
Öncül, Öztürk, and Pişkin (2021) synthesized and characterized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, related in structure to the compound . These derivatives displayed photosensitizing abilities suitable for photocatalytic applications, indicating a potential role in environmental and industrial photocatalysis (Öncül, Öztürk, & Pişkin, 2021).
Cognitive Enhancing Properties in Pharmacology
Hirst et al. (2006) studied SB-399885, a compound structurally similar to this compound. This research found that such compounds have high affinity for human recombinant 5-HT(6) receptors and demonstrate cognitive enhancing properties, which could be significant in the treatment of Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antimicrobial Activity
Sarvaiya, Gulati, and Patel (2019) synthesized and evaluated the antimicrobial activity of compounds containing benzenesulfonamide, similar in structure to the compound of interest. These compounds demonstrated antimicrobial activity against various bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Pyrrolidine derivatives have been reported to exhibit a wide range of pharmacological activities .
Mode of Action
The pyrrolidine ring in the compound could potentially interact with various biological targets due to its ability to efficiently explore the pharmacophore space . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Pyridazine derivatives, which are also present in the compound, have been reported to possess a wide range of biological activities . For instance, some pyridazine derivatives have been seen to be active in the inhibition of prostaglandin E2 and interleukin activity .
Result of Action
Given the presence of the pyrrolidine and pyridazine rings, it is plausible that the compound could exhibit a range of biological activities, such as anti-inflammatory, analgesic, and antiplatelet effects .
Action Environment
It is known that the stereochemistry of the molecule and the non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—can influence the compound’s biological activity .
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-16-8-10-20(29-2)21(14-16)30(27,28)25-18-7-5-6-17(15-18)19-9-11-22(24-23-19)26-12-3-4-13-26/h5-11,14-15,25H,3-4,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHYLKQVVNDMGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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